molecular formula C13H11BrFNO3S B12201830 [(5-Bromo-2-methoxyphenyl)sulfonyl](4-fluorophenyl)amine

[(5-Bromo-2-methoxyphenyl)sulfonyl](4-fluorophenyl)amine

Cat. No.: B12201830
M. Wt: 360.20 g/mol
InChI Key: HWUJZLWYVQKMTM-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a brominated methoxyphenyl ring and a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)sulfonylamine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)sulfonylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)sulfonylamine is not well-documented. sulfonamide compounds generally exert their effects by inhibiting enzymes or interacting with specific proteins. The brominated and fluorinated aromatic rings may enhance the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-methoxyphenyl)sulfonylamine is unique due to the presence of both brominated and fluorinated aromatic rings, which can enhance its chemical reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11BrFNO3S

Molecular Weight

360.20 g/mol

IUPAC Name

5-bromo-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C13H11BrFNO3S/c1-19-12-7-2-9(14)8-13(12)20(17,18)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3

InChI Key

HWUJZLWYVQKMTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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